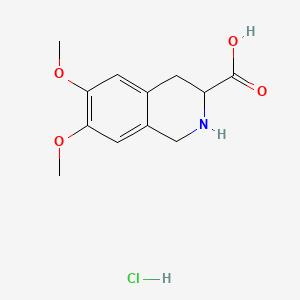

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Beschreibung

Structure and Synthesis: The compound, often abbreviated but here referred to by its full name, is a tetrahydroisoquinoline derivative with methoxy groups at positions 6 and 7 and a carboxylic acid group at position 2. It exists as the hydrochloride salt (C₁₂H₁₆ClNO₄; molecular weight 273.71 g/mol) and is synthesized via esterification of its free base using methanol and thionyl chloride under reflux, yielding an 86% product . The (S)-enantiomer is commonly used in pharmaceutical contexts, with a melting point of 280–285°C and a crystalline powder form .

Eigenschaften

IUPAC Name |

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4.ClH/c1-16-10-4-7-3-9(12(14)15)13-6-8(7)5-11(10)17-2;/h4-5,9,13H,3,6H2,1-2H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWPWZMWICGKBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CNC(CC2=C1)C(=O)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride typically involves multiple steps. One common method includes the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then cyclized to form the tetrahydroisoquinoline core .

Petasis Reaction: This step involves the reaction of an amine, an aldehyde, and a boronic acid to form the morpholinone derivative.

Pomeranz–Fritsch–Bobbitt Cyclization: This classical method is used to cyclize the morpholinone derivative into the tetrahydroisoquinoline structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride typically involves several steps:

- Petasis Reaction : This reaction combines an amine, an aldehyde, and a boronic acid to form a morpholinone derivative.

- Pomeranz–Fritsch–Bobbitt Cyclization : This classical method cyclizes the morpholinone to yield the tetrahydroisoquinoline structure.

These methods can be optimized for large-scale production using automated reactors and continuous flow chemistry .

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties:

- Anti-inflammatory Activity : Studies suggest it may possess anti-inflammatory effects that could be beneficial in treating inflammatory diseases.

- Anti-cancer Properties : Research indicates its potential application in oncology, particularly in targeting hepatocellular carcinoma .

Biological Research

This compound serves as a building block for synthesizing more complex molecules. Its derivatives are being explored for various biological activities:

- Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains .

Pharmaceutical Industry

In the pharmaceutical industry, this compound is utilized as a precursor for synthesizing bioactive compounds. Its structural features allow for modifications that enhance biological activity .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound and its derivatives:

Wirkmechanismus

The mechanism of action of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is known to exert its effects by modulating enzyme activities and signaling pathways involved in cell proliferation and apoptosis. For instance, it has been shown to inhibit the growth of cancer cells by interfering with their metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Isomers and Positional Analogues

Key Observations :

- Positional Isomerism : The shift of the carboxylic acid group from position 3 to 1 (as in the R-enantiomer) eliminates bioactivity, highlighting the critical role of stereochemistry and substituent positioning .

- Functional Group Impact : Ester derivatives (e.g., ethyl or methyl esters) lack significant bioactivity compared to the carboxylic acid form, emphasizing the importance of the free acid moiety for pharmacological effects .

Key Observations :

- Potency: The target compound is less potent than 1-methoxy-4,5-diolisoquinoline (IC₅₀ = 2.14 μM vs. EC₅₀ = 13.97 μM), suggesting structural optimizations could enhance efficacy .

- Mechanistic Diversity : While the compound acts via caspase-8 and cytokine signaling, diol-containing analogues target mitochondrial apoptosis, indicating divergent therapeutic applications .

Physicochemical and Pharmaceutical Properties

Key Observations :

- Pharmaceutical Utility : The compound is primarily used as a reference standard, unlike its N-Fmoc-protected analogue, which serves in peptide synthesis .

Biologische Aktivität

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride (M1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of M1, focusing on its antiproliferative effects in cancer models, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₅N₁O₄·HCl

- Molecular Weight : 273.71 g/mol

- CAS Number : 82586-62-7

- Appearance : White to almost white powder or crystal

- Purity : >98% (HPLC) .

Antiproliferative Activity

Recent studies have demonstrated the antiproliferative effects of M1 in various cancer models. One significant study investigated its effects on colorectal carcinoma (CRC) induced by dimethylhydrazine (DMH) in albino Wistar rats.

Study Overview

- Objective : To evaluate the anti-CRC potential of M1.

- Methodology : M1 was administered at doses of 10 mg/kg and 25 mg/kg for 15 days.

- Parameters Measured :

- Physiological and oxidative stress markers.

- Histopathological changes.

- ELISA for inflammatory cytokines.

- Gene and protein expression analyses.

Results

- M1 treatment showed a significant reduction in tumor growth and improved histopathological outcomes.

- ELISA results indicated a marked decrease in interleukin-6 (IL-6), with lesser reductions in IL-2 and COX-2 levels.

- Gene expression analysis revealed downregulation of IL-6, JAK2, and STAT3 pathways that are typically activated in CRC .

The mechanism by which M1 exerts its antiproliferative effects appears to involve the blockade of the IL-6/JAK2/STAT3 signaling pathway. This pathway is known to promote tumor growth and survival:

- IL-6 Activation : IL-6 is a pro-inflammatory cytokine that activates JAK2 and subsequently STAT3.

- M1 Intervention : M1 administration resulted in reduced phosphorylation of JAK2 and STAT3, indicating its role as an inhibitor of this oncogenic signaling cascade .

- Mathematical Modeling : Data-based mathematical modeling predicted the behavior of STAT3 populations under treatment conditions, supporting experimental findings.

Metabolic Profiling

In addition to its antiproliferative effects, M1 has been shown to restore metabolic alterations induced by CRC. Using NMR-based serum metabolic profiling, researchers found that M1 could normalize metabolite levels disrupted by cancer progression .

Comparative Biological Activity

A comparative analysis of M1 with other tetrahydroisoquinoline derivatives highlights its unique biological profile. The following table summarizes key findings from studies on various derivatives:

| Compound | Activity | IC50 (μM) | Mechanism |

|---|---|---|---|

| M1 | Anti-CRC | Varies (10 & 25 mg/kg) | IL-6/JAK2/STAT3 blockade |

| THIQ Derivative A | Cytotoxic | 0.66 | P-glycoprotein inhibitor |

| THIQ Derivative B | Cytotoxic | 0.65 | Multidrug resistance reversal |

| THIQ Derivative C | Antiviral | Not specified | PA endonuclease inhibition |

Case Studies

Several case studies have explored the therapeutic potential of M1:

- Colorectal Cancer Model : In vivo studies demonstrated significant tumor reduction and improved survival rates in DMH-induced CRC models treated with M1.

- Metabolic Restoration : The ability of M1 to restore metabolic homeostasis suggests potential applications beyond oncology, possibly in metabolic disorders linked to inflammation .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and structurally characterizing 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride?

- Synthesis : The compound is typically synthesized via chiral resolution or asymmetric synthesis due to its stereochemical complexity. Key steps include cyclization of benzylisoquinoline precursors followed by hydrochlorination.

- Characterization : Use nuclear magnetic resonance (NMR) for stereochemical confirmation (e.g., H and C NMR to verify methoxy groups and tetrahydroisoquinoline backbone). Liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) with UV detection ensures purity (>97% by assay) . Chiral HPLC is critical for confirming enantiomeric excess, as the (S)-enantiomer is biologically relevant .

Q. How should researchers handle and store this compound to maintain stability?

- Storage : Store in airtight, light-protected containers at room temperature (20–25°C). Prolonged storage or exposure to moisture may degrade the hydrochloride salt, reducing purity .

- Safety : Use personal protective equipment (PPE), including nitrile gloves and lab coats, due to limited toxicological data. Conduct reactions in fume hoods to avoid inhalation .

Q. What analytical techniques are used to assess purity and enantiomeric excess?

- Purity : Employ reverse-phase HPLC with a C18 column (methanol/water mobile phase) and UV detection at 254 nm. Cross-validate with LC-MS to detect impurities .

- Enantiomeric Excess : Use chiral stationary phases (e.g., amylose or cellulose derivatives) in HPLC. Compare retention times with (R)- and (S)-enantiomer standards .

Advanced Research Questions

Q. How can this compound be utilized in analytical method validation (AMV) for regulatory submissions?

- Method Development : Optimize chromatographic conditions (e.g., gradient elution, column temperature) to separate degradation products. Validate parameters per ICH guidelines (precision, accuracy, LOD/LOQ) .

- Quality Control (QC) : Use as a reference standard in stability studies (forced degradation under heat, light, and acidic/basic conditions) to establish shelf-life for drug formulations .

Q. What strategies are effective for elucidating the biological targets of this compound?

- In Vitro Screening : Perform high-throughput screening (HTS) against kinase or GPCR libraries, leveraging its structural similarity to bioactive alkaloids .

- Computational Docking : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities to targets like opioid or adrenergic receptors, guided by its tetrahydroisoquinoline core .

Q. How can researchers conduct comparative pharmacological analyses with structural analogs?

- Analog Synthesis : Modify methoxy substituents or the carboxylic acid group to explore structure-activity relationships (SAR). For example, compare with 6,7-diethoxy or 3-methyl analogs .

- Bioactivity Assays : Test analogs in cytotoxicity (MTT assay), anti-inflammatory (COX-2 inhibition), or antimicrobial models (MIC determination) to identify pharmacophores .

Q. How should discrepancies in reported biological activities of analogs be addressed?

- Data Triangulation : Replicate studies under standardized conditions (e.g., cell lines, assay protocols). Control for enantiomeric purity, as racemic mixtures may yield conflicting results .

- Meta-Analysis : Use statistical tools (e.g., ANOVA, principal component analysis) to correlate structural variations (e.g., substituent position) with activity trends across published datasets .

Q. What methodologies resolve chiral complexity in stereochemical analysis?

- Chiral Derivatization : Convert the compound to diastereomers using chiral auxiliaries (e.g., Mosher’s acid) for NMR analysis .

- X-ray Crystallography : Confirm absolute configuration via single-crystal diffraction, particularly for novel analogs .

Key Considerations for Methodological Rigor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.